molecular formula C12H16N2O B1518972 1-[(3-Aminophenyl)methyl]piperidin-2-one CAS No. 21172-67-8

1-[(3-Aminophenyl)methyl]piperidin-2-one

Cat. No. B1518972
CAS RN: 21172-67-8
M. Wt: 204.27 g/mol
InChI Key: AZMKJQQYXXKZPF-UHFFFAOYSA-N
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Description

This compound is a piperidinone derivative . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds, including “1-[(3-Aminophenyl)methyl]piperidin-2-one”, has been a significant part of organic chemistry due to their importance in drug design .


Molecular Structure Analysis

The molecular structure of “1-[(3-Aminophenyl)methyl]piperidin-2-one” consists of a six-membered piperidine ring attached to a phenyl ring through a methylene bridge . The phenyl ring carries an amino group at the para position .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Conformational Studies

Research into compounds structurally related to "1-[(3-Aminophenyl)methyl]piperidin-2-one" has led to the synthesis and conformational analysis of novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. These compounds have been studied for their structural properties, including NMR spectroscopy and molecular modeling to understand their minimum-energy conformers and stereochemistry. Such studies are crucial for developing new synthetic methodologies and understanding the fundamental properties of these compounds (Csütörtöki et al., 2012).

Neuroprotective Agents

Certain derivatives, such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds have shown promise as neuroprotective agents, capable of protecting cultured hippocampal neurons from glutamate toxicity while possessing minimal undesired adrenergic affinity. This discovery opens avenues for developing new treatments for neurodegenerative diseases (Chenard et al., 1995).

Corrosion Inhibition

The application of 3-amino alkylated indoles, which share structural similarities with the query compound, as corrosion inhibitors for mild steel in acidic solutions has been explored. These compounds have demonstrated significant efficiency in protecting steel surfaces, indicating their potential in industrial applications to prevent corrosion (Verma et al., 2016).

Antitumor Activities

Compounds with the 3-(4-aminophenyl)piperidine-2,6-dione scaffold have been synthesized and evaluated for their ability to inhibit estrogen biosynthesis, showcasing significant in vitro activity. This research provides a foundation for developing new therapeutic agents for hormone-dependent breast cancer, highlighting the importance of structural analogs of "1-[(3-Aminophenyl)methyl]piperidin-2-one" in medicinal chemistry (Hartmann & Batzl, 1986).

Future Directions

Piperidine derivatives, including “1-[(3-Aminophenyl)methyl]piperidin-2-one”, have significant potential in drug discovery . They are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-5-3-4-10(8-11)9-14-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMKJQQYXXKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Aminophenyl)methyl]piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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